

Synthesis and isotopic labeling of (N)-Methyl omeprazole-d3

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Compound of Interest		
Compound Name:	(N)-Methyl omeprazole-d3	
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An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of **(N)-Methyl**Omeprazole-d3

For Researchers, Scientists, and Drug Development Professionals

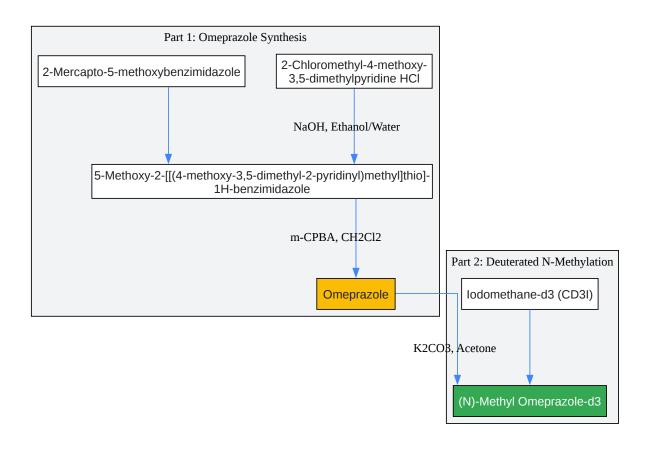
This technical guide provides a comprehensive overview of the synthesis of **(N)-Methyl omeprazole-d3**, a crucial isotopically labeled internal standard used in quantitative mass spectrometry-based assays. Deuterated standards are essential for improving the accuracy, precision, and robustness of bioanalytical methods in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] This document outlines the multi-step synthetic pathway, provides detailed experimental protocols, and presents relevant chemical data for researchers in the field.

The synthesis of **(N)-Methyl omeprazole-d3** is logically approached in two main stages: first, the synthesis of the parent drug, omeprazole, followed by the selective introduction of a trideuteromethyl (-CD3) group onto the benzimidazole nitrogen.

Overall Synthesis Workflow

The synthetic strategy begins with the formation of a thioether intermediate by coupling a substituted pyridine with a benzimidazole core. This intermediate is then oxidized to form omeprazole. The final step is the N-alkylation of omeprazole using a deuterated methylating agent, which yields the target molecule as a mixture of N-methylated regioisomers.





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Caption: Overall synthetic pathway for (N)-Methyl Omeprazole-d3.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis.

Protocol 1: Synthesis of the Sulfide Intermediate

Foundational & Exploratory





This procedure details the coupling reaction to form the thioether intermediate of omeprazole. [3][4]

Materials:

- 2-Mercapto-5-methoxybenzimidazole
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- Sodium hydroxide (NaOH)
- Ethanol
- Water

Procedure:

- In a reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in ethanol with heating (70-90°C).
- To the solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and reflux until fully dissolved.
- Cool the reaction mixture to below 10°C.
- In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (approx. 0.9 equivalents) in water.
- Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
- Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours, monitoring by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to 10°C and add a larger volume of water (e.g., 5 times the initial solvent volume).
- Stir the resulting mixture for 12 hours to allow for complete precipitation.



Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.

Protocol 2: Oxidation to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to the sulfoxide, omeprazole.[5]

Materials:

- Sulfide Intermediate from Protocol 1
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (CH2Cl2)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane.
- Cool the solution to a temperature between -10°C and 0°C.
- Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction mixture.
- Maintain the temperature and stir the mixture for 1-3 hours, monitoring the reaction by TLC.
- Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude omeprazole.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).



Protocol 3: Synthesis of (N)-Methyl Omeprazole-d3

This procedure details the N-methylation of omeprazole using iodomethane-d3. This reaction typically yields a mixture of regioisomers due to the tautomeric nature of the benzimidazole ring.[6]

Materials:

- Omeprazole
- Iodomethane-d3 (CD3I)
- Potassium carbonate (K2CO3), anhydrous
- Acetone or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add omeprazole (1.0 equivalent) and anhydrous acetone.
- Add anhydrous potassium carbonate (approx. 1.5 equivalents) to the suspension.
- While stirring, add iodomethane-d3 (1.1 equivalents) dropwise to the reaction mixture at room temperature.[7] Note: Iodomethane-d3 can be synthesized from deuterated methanol (CD3OD) and phosphorus triiodide or other established methods.[8][9]
- Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
- Cool the mixture to room temperature and filter to remove inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel to isolate **(N)-Methyl omeprazole-d3**.

Caption: Regioisomers formed during N-methylation of omeprazole.



Data Presentation

Quantitative data for the key compounds in the synthesis are summarized below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Purity <i>l</i> Yield
Sulfide Intermediate	C17H19N3O2S	329.42	>95%
Omeprazole	C17H19N3O3S	345.42	>98% (after recrystallization)
lodomethane-d3	CD₃l	144.96	Isotopic Purity: ≥99.5%[8]
(N)-Methyl Omeprazole-d3	C18H18D3N3O3S	362.46	Isotopic Purity: ≥99%

Application in Quantitative Analysis

(N)-Methyl omeprazole-d3 is primarily used as an internal standard (IS) for the quantitative analysis of N-Methyl omeprazole or related compounds by LC-MS. The IS is spiked into samples at a known concentration to correct for variability during sample preparation and analysis.



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Caption: Workflow for bioanalysis using a deuterated internal standard.

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